molecular formula C25H30N2O2 B11499633 8,9-diethoxy-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

8,9-diethoxy-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11499633
M. Wt: 390.5 g/mol
InChI Key: MWHHKSFSILTBPK-UHFFFAOYSA-N
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Description

8,9-diethoxy-4-(4-isopropylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a][1,4]benzodiazepine core with ethoxy and isopropylphenyl substituents. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-diethoxy-4-(4-isopropylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolo[1,2-a][1,4]benzodiazepine Core: This step involves the cyclization of an appropriate precursor, such as a 2-aminobenzophenone derivative, with a suitable reagent like ethyl acetoacetate under acidic conditions.

    Introduction of the Ethoxy Groups: The ethoxy groups can be introduced through an alkylation reaction using ethyl iodide and a strong base like sodium hydride.

    Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-isopropylbenzoyl chloride and an aluminum chloride catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

8,9-diethoxy-4-(4-isopropylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide to replace specific substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

8,9-diethoxy-4-(4-isopropylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8,9-diethoxy-4-(4-isopropylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter release and exert its pharmacological effects. The pathways involved include the enhancement of GABAergic transmission, leading to anxiolytic and sedative effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

8,9-diethoxy-4-(4-isopropylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its specific structural features, such as the ethoxy and isopropylphenyl substituents, which may confer distinct pharmacological properties compared to other benzodiazepines. These structural differences can influence the compound’s binding affinity, selectivity, and overall pharmacokinetic profile.

Properties

Molecular Formula

C25H30N2O2

Molecular Weight

390.5 g/mol

IUPAC Name

8,9-diethoxy-4-(4-propan-2-ylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C25H30N2O2/c1-5-28-23-14-20-16-26-25(19-11-9-18(10-12-19)17(3)4)21-8-7-13-27(21)22(20)15-24(23)29-6-2/h7-15,17,25-26H,5-6,16H2,1-4H3

InChI Key

MWHHKSFSILTBPK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=CC=C(C=C4)C(C)C)OCC

Origin of Product

United States

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